5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine, commonly known as 5-amino-2-hydroxytryptamine (5-AHT), is a monoamine neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral functions. It is a derivative of tryptamine and is structurally similar to serotonin. 5-AHT is synthesized in the pineal gland, enterochromaffin cells of the gastrointestinal tract, and brainstem neurons. It is involved in the regulation of mood, appetite, sleep, and pain perception.

Wirkmechanismus

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine exerts its effects by binding to specific receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3. These receptors are present in various regions of the brain and gastrointestinal tract. The activation of these receptors leads to the modulation of various physiological and behavioral functions, including mood, appetite, sleep, and pain perception.

Biochemische Und Physiologische Effekte

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has various biochemical and physiological effects on the body. It regulates the release of various hormones, including melatonin, cortisol, and prolactin. It also regulates the activity of the autonomic nervous system, including the sympathetic and parasympathetic systems. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is involved in the regulation of gastrointestinal motility and secretion. It also regulates the tone of smooth muscles in the blood vessels and bronchi.

Vorteile Und Einschränkungen Für Laborexperimente

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several advantages for lab experiments. It is a stable and readily available compound that can be used to study the role of monoamine neurotransmitters in various physiological and pathological conditions. However, the use of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in lab experiments has some limitations. It is a highly reactive compound that can undergo rapid metabolism and degradation in vivo. The effects of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine can also vary depending on the dose and route of administration.

Zukünftige Richtungen

There are several future directions for the study of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine. One area of research is the development of new drugs that target specific 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine receptors for the treatment of various disorders, including depression, anxiety, and irritable bowel syndrome. Another area of research is the study of the role of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in the regulation of circadian rhythms and sleep. The development of new techniques for the measurement of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in vivo is also an area of future research.

Synthesemethoden

The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves the decarboxylation of 5-hydroxytryptophan (5-HTP), which is an intermediate in the biosynthesis of serotonin. 5-HTP is converted to 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine by the action of aromatic L-amino acid decarboxylase (AADC) enzyme. AADC is present in the pineal gland, brain, and gastrointestinal tract. The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is regulated by various factors, including light exposure, food intake, and stress.

Wissenschaftliche Forschungsanwendungen

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is widely used in scientific research to study the role of monoamine neurotransmitters in various physiological and pathological conditions. It is used as a marker for serotoninergic neurons in the brain and gastrointestinal tract. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is also used to study the regulation of circadian rhythms, sleep, and mood. It is used in the diagnosis and treatment of various disorders, including depression, anxiety, and irritable bowel syndrome.

Eigenschaften

CAS-Nummer |

106868-44-4 |

|---|---|

Produktname |

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine |

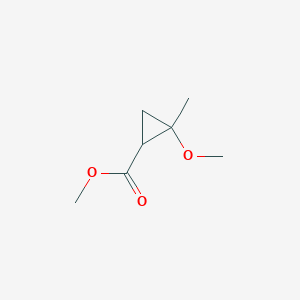

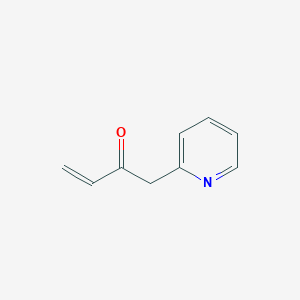

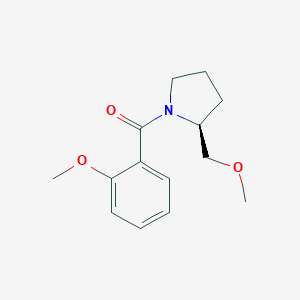

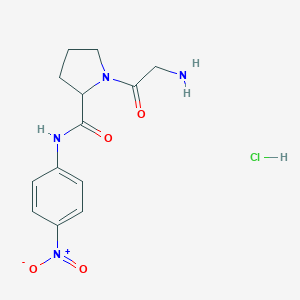

Molekularformel |

C9H14N2O2 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

4-amino-6-(2-aminopropyl)benzene-1,3-diol |

InChI |

InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |

InChI-Schlüssel |

PSMUOMKJPAJKEZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1O)O)N)N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1O)O)N)N |

Synonyme |

5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.